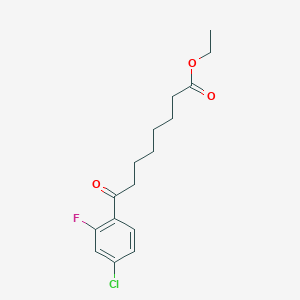

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to an oxooctanoate ester chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid.

Reduction: 8-(4-chloro-2-fluorophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate has shown potential as an anti-cancer agent. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that a related compound significantly inhibited tumor growth in xenograft models of colon cancer (HCT-116) and non-small cell lung cancer (A549) .

Case Study: Antiproliferative Effects

- Compound Tested : Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate

- Cell Lines : A549 (lung), MDA-MB-231 (breast), HepG2 (liver)

- Results :

Enzyme Engineering Applications

The compound is also relevant in the field of enzyme engineering, particularly in the development of ketoreductases for the synthesis of bulky atorvastatin precursors. Engineered enzymes can enhance the efficiency and selectivity of chemical reactions involving prochiral ketones, which are crucial for producing pharmaceutical intermediates.

Case Study: Engineered Ketoreductases

- Objective : Improve thermostability and activity of ketoreductases.

- Methodology : Random mutagenesis was employed to create variants with enhanced catalytic properties.

- Findings : The best-performing variant achieved complete conversion of substrates within hours, showcasing the potential for industrial applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring can significantly affect biological activity.

Data Table: SAR Insights

| Compound Variant | Substituent | Activity (IC50) | Cell Line |

|---|---|---|---|

| Compound A | -Cl | 0.38 μM | A549 |

| Compound B | -F | 0.21 μ |

Wirkmechanismus

The mechanism of action of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then exert its biological effects through various pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate: Lacks the chloro substituent, which may influence its binding affinity and specificity.

Ethyl 8-(4-chloro-2-methylphenyl)-8-oxooctanoate: Contains a methyl group instead of a fluoro group, which can alter its physicochemical properties and biological activity.

The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound can be represented by the following chemical formula:

This structure includes an oxo group and a chloro-fluoro-substituted phenyl ring, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Research indicates that this compound may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 12 | Cell cycle arrest and increased apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

Note : IC50 values represent the concentration required to inhibit cell viability by 50%.

Case Studies

- MCF-7 Breast Cancer Cells : In a study assessing the effects on MCF-7 cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis, such as membrane blebbing and nuclear condensation. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

- HL-60 Leukemia Cells : Treatment with the compound led to a dose-dependent increase in cells arrested in the subG1 phase of the cell cycle, suggesting a mechanism involving cell cycle dysregulation and subsequent apoptosis.

In Vivo Studies

In vivo experiments have also been conducted to assess the efficacy and safety profile of this compound. These studies typically involve animal models where the compound is administered at varying dosages.

| Dosage (mg/kg) | Tumor Growth Inhibition (%) | Observed Toxicity |

|---|---|---|

| 25 | 37.2 | Mild liver toxicity |

| 100 | 64.7 | Moderate liver toxicity |

The results indicate that while effective in inhibiting tumor growth, higher doses may lead to liver toxicity, necessitating further investigation into dose optimization.

Eigenschaften

IUPAC Name |

ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFO3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICYLOVZVTMOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.